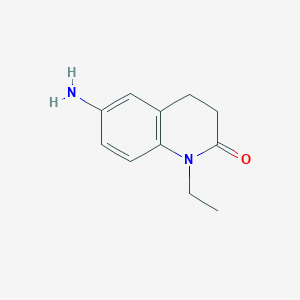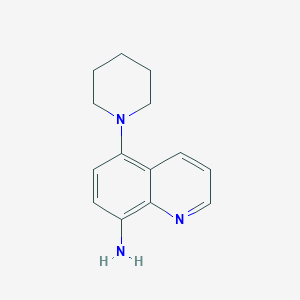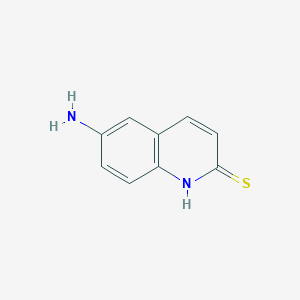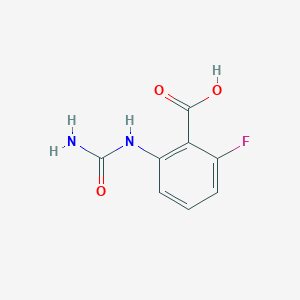![molecular formula C9H14N4O B1518052 3-Amino-1-[4-(dimethylamino)phenyl]urea CAS No. 1156925-51-7](/img/structure/B1518052.png)
3-Amino-1-[4-(dimethylamino)phenyl]urea
Overview
Description
3-Amino-1-[4-(dimethylamino)phenyl]urea is a chemical compound that belongs to the class of ureas It features an amino group attached to the first carbon of the urea moiety and a dimethylamino group attached to the phenyl ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[4-(dimethylamino)phenyl]urea typically involves the reaction of 4-dimethylaminobenzonitrile with ammonium chloride under high-temperature conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with ammonia to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-[4-(dimethylamino)phenyl]urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group back to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, with reagents such as alkyl halides.
Major Products Formed:
Oxidation: Formation of 3-Nitro-1-[4-(dimethylamino)phenyl]urea.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of N-alkylated derivatives of this compound.
Scientific Research Applications
3-Amino-1-[4-(dimethylamino)phenyl]urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors.
Medicine: It has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-1-[4-(dimethylamino)phenyl]urea exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the dimethylamino group can enhance the compound's ability to penetrate biological membranes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenylurea
Diphenylurea
N-Phenylurea
N,N'-Diphenylurea
Properties
IUPAC Name |
1-amino-3-[4-(dimethylamino)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13(2)8-5-3-7(4-6-8)11-9(14)12-10/h3-6H,10H2,1-2H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDIEQPIVOEVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1517972.png)
![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)
![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)
![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)
![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)

![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1517983.png)






